molecular formula C10H9BrN2 B13598319 1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile

1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile

Cat. No.: B13598319
M. Wt: 237.10 g/mol
InChI Key: DAVONJIUHQTPMC-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclobutane ring with a carbonitrile group.

Preparation Methods

The synthesis of 1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile typically involves the reaction of 3-bromopyridine with cyclobutanone in the presence of a suitable catalyst and reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of primary amines using reagents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(3-Bromopyridin-4-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical properties and reactivity.

    1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile: This compound has the bromine atom attached to a different position on the pyridine ring, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C10H9BrN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2

InChI Key

DAVONJIUHQTPMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=NC=C2)Br

Origin of Product

United States

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